molecular formula C23H14Cl2N4O5 B3839440 2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol

2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol

Cat. No. B3839440
M. Wt: 497.3 g/mol
InChI Key: YEHMCJYLVJRFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol, also known as DDNP, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 19th century and has since been used in various fields of study, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol is a nitroaromatic compound that can undergo reduction to form free radicals. These free radicals can then react with other molecules in the body, leading to oxidative stress and damage to cells and tissues. This compound has been shown to have a high affinity for proteins and can bind to specific amino acid residues, leading to changes in protein structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, the ability to inhibit the growth of bacteria and fungi, and the ability to modulate the activity of enzymes. It has also been shown to have neurotoxic effects, leading to the degeneration of neurons in the brain.

Advantages and Limitations for Lab Experiments

2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under a wide range of conditions, and its ability to form stable complexes with metal ions. However, its toxicity and potential for oxidative damage limit its use in certain experiments, and caution must be taken when handling and disposing of this compound.

Future Directions

There are several future directions for the study of 2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol, including the development of new methods for the detection of explosives and the study of the structure and function of proteins. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in medicine and other fields of study.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for the study of various biological processes and has numerous potential applications in medicine and other fields of study.

Scientific Research Applications

2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a model compound for the study of the mechanism of action of nitroaromatic compounds. It has also been used in the development of new methods for the detection of explosives and in the study of the structure and function of proteins.

properties

IUPAC Name

2,4-dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N4O5/c24-14-9-13(23(30)19(25)10-14)12-26-15-5-7-16(8-6-15)27-22-18-4-2-1-3-17(18)20(28(31)32)11-21(22)29(33)34/h1-12,27,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMCJYLVJRFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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